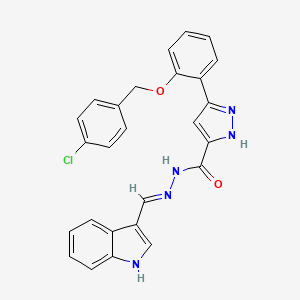
(E)-N'-((1H-indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N'-((1H-indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C26H20ClN5O2 and its molecular weight is 469.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N'-((1H-indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the current understanding of its biological activity, supported by research findings and data tables.
The compound has the following chemical properties:
- Molecular Formula : C26H20ClN5O2
- Molecular Weight : 469.92 g/mol
- Density : 1.36 g/cm³ (predicted)
- pKa : 9.93 ± 0.46
These properties suggest a complex structure conducive to various interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of the pyrazole family, including this compound, exhibit significant anticancer properties. For instance, compounds designed based on similar structural motifs have shown to activate procaspase-3, leading to apoptosis in cancer cells. The activation of procaspase-3 is crucial as it plays a pivotal role in the apoptotic pathway .
Case Study: Procaspase Activation
A study evaluated a series of pyrazole derivatives for their ability to activate procaspase-3. The results indicated that certain compounds could effectively induce apoptosis in various cancer cell lines, with IC50 values indicating potent cytotoxicity .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5a | 12.5 | Procaspase-3 activation |
| 5b | 15.0 | Cell cycle arrest |
| 5e | 10.0 | Allosteric inhibition |
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence regarding the antimicrobial potential of this compound class. Pyrazole derivatives have been explored for their inhibitory effects against various pathogens, including Mycobacterium tuberculosis (Mtb). The structural features of these compounds allow them to interact with bacterial enzymes effectively, inhibiting their function .
Case Study: MurB Inhibition
Research focused on the inhibition of MurB enzyme in E. coli indicated that specific substitutions on the pyrazole ring significantly enhance antimicrobial activity. The presence of electron-withdrawing groups like chlorine on the phenyl ring improved binding affinity and inhibition efficiency .
| Compound | MIC (µg/mL) | Target Enzyme |
|---|---|---|
| Compound A | 5.08 | MurB |
| Compound B | 7.20 | MurB |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the indole and pyrazole moieties have been shown to influence both anticancer and antimicrobial activities.
Key Findings:
- Indole Substituents : Variations in substituents on the indole ring can modulate cytotoxicity.
- Pyrazole Modifications : Changing functional groups on the pyrazole ring affects binding affinity to target proteins.
Eigenschaften
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O2/c27-19-11-9-17(10-12-19)16-34-25-8-4-2-6-21(25)23-13-24(31-30-23)26(33)32-29-15-18-14-28-22-7-3-1-5-20(18)22/h1-15,28H,16H2,(H,30,31)(H,32,33)/b29-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTQXKUJLMPJKE-WKULSOCRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













